1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
CAS No.: 160376-84-1
Cat. No.: VC21280778
Molecular Formula: C10H7BrF6
Molecular Weight: 321.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160376-84-1 |
|---|---|
| Molecular Formula | C10H7BrF6 |
| Molecular Weight | 321.06 g/mol |
| IUPAC Name | 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3 |
| Standard InChI Key | JSJHYPQTIIFNIO-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Characteristics
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is identified by the CAS number 160376-84-1 and possesses a molecular formula of C10H7BrF6 . This organofluorine compound features a benzene ring with two trifluoromethyl (CF3) groups at the meta positions (3 and 5) and a bromoethyl group (-CHBrCH3) at position 1. The presence of these highly electronegative fluorine atoms in the trifluoromethyl groups significantly influences the compound's chemical behavior and reactivity.
Nomenclature and Identifiers
The compound is known by several synonyms in chemical literature, providing flexibility in searching and identifying this substance across different databases and publications:
| Identifier Type | Value |
|---|---|
| Primary Name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene |
| CAS Number | 160376-84-1 |
| IUPAC Name | 1-[(1S)-1-bromoethyl]-3,5-bis(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3/t5-/m0/s1 |
| Standard InChIKey | JSJHYPQTIIFNIO-YFKPBYRVSA-N |
| PubChem CID | 12947397 |
The compound is also known by several synonyms including 1-(3,5-bis(trifluoromethyl)phenyl)-1-bromoethane, Benzene,1-(1-bromoethyl)-3,5-bis(trifluoromethyl), 1-[3,5-bis(trifluoromethyl)phenyl]ethyl bromide, 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane, and 3,5-bis(trifluoromethyl)-alpha-methylbenzyl bromide .
Physical and Chemical Properties
The physical and chemical properties of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene are fundamentally important for understanding its behavior in chemical reactions and its potential applications. The compound exists as a liquid at room temperature and exhibits specific characteristics that make it valuable in organic synthesis.
Basic Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 321.057 g/mol |
| Molecular Formula | C10H7BrF6 |
| Exact Mass | 319.964 |
| Physical State | Liquid (at room temperature) |
| LogP | 5.18010 |
These properties highlight the compound's relatively high molecular weight and significant lipophilicity (as indicated by the LogP value), which influences its solubility behavior and membrane permeability .
Structural Features
The compound's structure incorporates several key features that contribute to its chemical reactivity:
-
The bromine atom at the benzylic position makes it susceptible to nucleophilic substitution reactions.
-
The two trifluoromethyl groups are strongly electron-withdrawing, affecting the electron density distribution across the benzene ring.
-
The compound possesses chirality at the carbon atom bearing the bromine, with the (S)-isomer being specifically identified in some contexts.
These structural characteristics collectively influence the compound's reactivity profile, making it particularly useful in specific synthetic applications.
Applications and Significance in Research
The compound 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene has found important applications primarily as an intermediate in pharmaceutical synthesis and organic chemistry research.
Pharmaceutical Synthesis
The compound serves as a valuable building block in pharmaceutical development, as evidenced by its appearance in several patents:
These patents suggest the compound's utility in creating more complex pharmaceutical molecules, likely leveraging the reactivity of the bromoethyl group for introducing this structural unit into target molecules.
Chemical Research Applications
Similar to related compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene, this molecule can be used in preparing specialized reagents. For example, the related compound is used to prepare tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, which functions as a stabilizing counterion for electrophilic organic and organometallic cations. The bromoethyl derivative might serve in analogous applications, offering additional flexibility through its ethyl linker.
The presence of the stereogenic center (in the case of the (S)-isomer) also makes this compound potentially valuable in asymmetric synthesis and catalysis research, where defined stereochemistry is crucial.
Comparison with Related Compounds
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene shares structural similarities with several related compounds that appear in chemical databases and commercial catalogs. Understanding these relationships provides context for its applications and properties.
Structural Analogs
| Compound | CAS Number | Key Difference |
|---|---|---|
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 328-70-1 | Lacks the ethyl linker; bromine directly attached to benzene ring |
| 5-Bromo-2-methylbenzotrifluoride | 86845-27-4 | Different substitution pattern with only one CF3 group |
| 1,3-Dibromo-5-(trifluoromethyl)benzene | 401-84-3 | Contains two bromine atoms directly on ring and only one CF3 group |
The most closely related compound is 1-bromo-3,5-bis(trifluoromethyl)benzene, which differs only in the absence of the ethyl linkage between the bromine and the aromatic ring . This structural difference significantly affects reactivity, as the benzylic position in 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene is more reactive toward nucleophilic substitution compared to the aryl bromide.
Functional Significance of Structural Differences
The presence of the ethyl linker in 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene creates several advantages:
-
Enhanced reactivity for nucleophilic substitution reactions
-
Introduction of a stereogenic center allowing for stereochemical control in synthesis
-
Increased flexibility in constructing more complex molecular architectures
-
Potentially different solubility profile compared to direct aryl bromides
These differences explain why both compounds might be used in different synthetic contexts despite their structural similarity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume